molecular formula C12H14O5S B1531743 4-(Benzenesulfonyl)oxane-4-carboxylic acid CAS No. 1153968-63-8

4-(Benzenesulfonyl)oxane-4-carboxylic acid

Cat. No. B1531743
M. Wt: 270.3 g/mol
InChI Key: AXTZAFCVKMLRKZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1153968-63-8 . It has a molecular weight of 270.31 and its IUPAC name is 4-(phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylic acid . It is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code of 4-(Benzenesulfonyl)oxane-4-carboxylic acid is 1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 4-(Benzenesulfonyl)oxane-4-carboxylic acid is a powder . It is stored at room temperature . The compound has a molecular weight of 270.31 .

Scientific Research Applications

Oxidation and Catalysis

  • Oxidation of Hydrocarbons : Hydrocarbons are selectively oxidized by aqueous solutions of platinum salts, demonstrating the potential for functionalization and oxidation processes relevant to similar organic compounds (Labinger et al., 1993).
  • Catalysis in Ionic Liquid : Copper polymers derived from benzenesulfonate and carboxylate show catalytic activities in the oxidation of cyclohexane in ionic liquids, indicating applications in green chemistry and catalysis (Hazra et al., 2016).
  • Nanocatalysts for Hydrogenations : Bimetallic nanoparticles within silica nanopores, including those involving sulfonic acids, exhibit high activities in hydrogenations, underscoring their utility in chemical transformations and material science applications (Thomas et al., 2003).

Material Science and Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : A permanently microporous MOF with metalloporphyrin struts, utilizing carboxylic and sulfonic acid functionalities, highlights the role of such compounds in the development of catalytically active materials (Shultz et al., 2009).

Organic Synthesis and Functionalization

  • Synthesis of Organic Salts : The synthesis and characterization of organic salts from bis(benzimidazole) and acidic components, including sulfonic and carboxylic acids, suggest avenues for the design of new materials and chemical intermediates (Jin et al., 2014).

Antimicrobial and Antioxidant Activities

  • Phenylsulfamoyl Carboxylic Acids : New phenylsulfamoyl carboxylic acids show promising antimicrobial and antioxidant activities, underlining the medicinal chemistry potential of compounds with both sulfonate and carboxylate functionalities (Egbujor et al., 2019).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(benzenesulfonyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTZAFCVKMLRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)oxane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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